molecular formula C20H18N2O2 B2368888 N-(4-(benzyloxy)benzyl)picolinamide CAS No. 1234861-52-9

N-(4-(benzyloxy)benzyl)picolinamide

Cat. No.: B2368888
CAS No.: 1234861-52-9
M. Wt: 318.376
InChI Key: AHUOHWOPLLDQAB-UHFFFAOYSA-N
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Description

N-(4-(benzyloxy)benzyl)picolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a picolinamide moiety attached to a benzyloxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyloxy)benzyl)picolinamide involves a multi-step process. The starting materials include 4-methoxybenzyl alcohol, 4-methoxybenzaldehyde, and 2-chloro-4-methylpyridine. The reaction sequence involves the preparation of 4-methoxybenzyl alcohol and aldehyde, followed by the formation of the aryl halide intermediate. The aryl halide intermediate is then coupled with 2-chloro-4-methylpyridine in the presence of a base and a palladium catalyst to form this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyloxy)benzyl)picolinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide, and specific pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(4-(benzyloxy)benzyl)picolinamide has a wide range of applications in scientific research:

    Chemistry: It is used as an organic intermediate in the synthesis of other compounds and as a ligand in coordination chemistry.

    Biology: The compound is utilized in biochemical assays and as a probe in molecular biology studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It serves as a building block in the synthesis of metal-organic frameworks and other industrially relevant materials.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-4-(benzylamino)picolinamide
  • 4-(Benzyloxy)benzylamine
  • Picolinamide derivatives

Uniqueness

N-(4-(benzyloxy)benzyl)picolinamide is unique due to its specific benzyloxybenzyl substitution, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-phenylmethoxyphenyl)methyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-20(19-8-4-5-13-21-19)22-14-16-9-11-18(12-10-16)24-15-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUOHWOPLLDQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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